1-Iodononafluoro(3-methylbut-1-ene)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

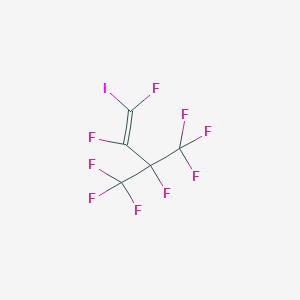

The synthesis of 1-Iodononafluoro(3-methylbut-1-ene)-related compounds involves dehydrohalogenation reactions and controlled thermal processes. For example, perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane, a process that involves the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The use of potassium hydroxide or hot charcoal as reagents yields different isomers due to the catalysis of allylic rearrangement by the latter (Banks et al., 1969).

Molecular Structure Analysis

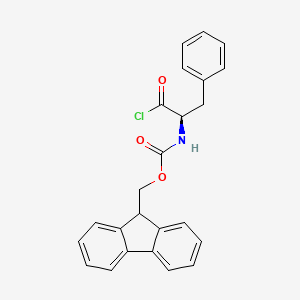

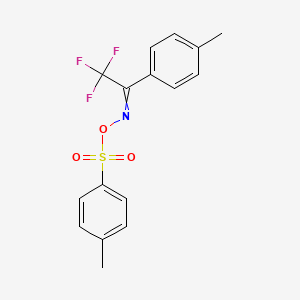

The molecular structure of 1-Iodononafluoro(3-methylbut-1-ene) and its derivatives is characterized by the presence of a highly electronegative fluorine atoms and an iodonium group. These elements contribute to a distinct square-planar geometry around the iodine atom, as observed in similar compounds. For instance, the crystal structures of various iodonium trifluoromethanesulfonates reveal distorted square-planar geometries around the iodine atoms, indicating strong interactions with counter-ions (Hinkle & McDonald, 2002).

Chemical Reactions and Properties

1-Iodononafluoro(3-methylbut-1-ene) and related compounds undergo a wide range of chemical reactions, reflecting their versatile chemical properties. They are highly reactive towards nucleophiles and can participate in addition reactions, rearrangements, and polymerization under certain conditions. For example, perfluoro-(3-methylbuta-1,2-diene) is attacked by nucleophiles, leading to various reaction products, and undergoes oligomerization and polymerization when heated under pressure (Banks et al., 1969).

科学的研究の応用

Crystal Structure and Reactivity

Research has been conducted on compounds similar to "1-Iodononafluoro(3-methylbut-1-ene)", focusing on their crystal structures and chemical reactivity. For instance, studies on alkenyl(aryl)iodonium salts have detailed the structural characteristics and potential reactivity of such compounds, revealing insights into their distorted square-planar geometries and interactions with trifluoromethanesulfonate counter-ions (Hinkle & McDonald, 2002).

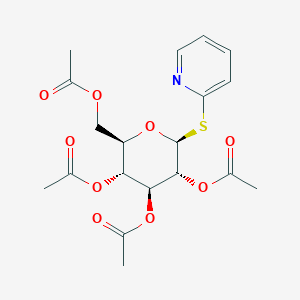

Synthesis and Properties of Flavone Derivatives

Research into the synthesis and properties of acetylenic flavone derivatives has shown how iodoflavone reacts with certain alkynes to produce compounds with notable antimicrobial and cytotoxic activities. This research highlights the utility of iodine-based reagents in synthesizing complex organic molecules with potential biological activities (Artali et al., 2003).

Oxidation Mechanisms

Another avenue of research focuses on oxidation mechanisms , such as the OH radical-induced oxidation of but-1-ene and its derivatives. These studies provide insights into the behavior of these compounds in atmospheric chemistry contexts, revealing the complexities of product distributions and reaction pathways (Benkelberg et al., 2000).

Fluorinated Compounds Synthesis

In the realm of fluorinated compounds synthesis , research detailing the preparation of novel compounds through reactions involving fluorinated segments showcases the versatility of these reactions in generating molecules with potential utility in various chemical industries (Amato & Calas, 2003).

Gas-Phase Elimination Kinetics

The gas-phase elimination kinetics of chloro-methylbut-ene compounds have been studied to understand the stability and reactivity of these molecules better. Such research contributes to our understanding of organic reaction mechanisms and the factors influencing reaction rates (Lezama et al., 2012).

Safety and Hazards

The safety data sheet advises to avoid dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

作用機序

Target of Action

This compound is primarily used for research purposes .

Mode of Action

It’s worth noting that compounds with similar structures, such as alkenes, typically undergo electrophilic addition reactions .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .

特性

IUPAC Name |

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZYXPNBHIUMY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896304 |

Source

|

| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

CAS RN |

105774-97-8 |

Source

|

| Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-[(1-oxido-2-pyridinyl)thio]- (9CI)](/img/no-structure.png)

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)